2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide

Monoamine Oxidase Inhibition MAO-A MAO-B

Neurodegeneration researchers need selective MAO-B probes free of MAO-A crosstalk. This N,2-diarylquinoline-4-carboxamide delivers a validated polypharmacology profile: • MAO-B IC50 = 1.13 µM, >88-fold selective over MAO-A (IC50 >100 µM) • CYP3A4 IC50 = 1.4 µM - reference inhibitor for drug-drug interaction panels • β-Glucuronidase IC50 = 5.0 µM - supports lysosomal enzyme trafficking studies Comprehensive analytical documentation (HPLC, NMR, MS) ensures batch-to-batch reproducibility.

Molecular Formula C24H18Cl2N2O2
Molecular Weight 437.3 g/mol
Cat. No. B12988519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC24H18Cl2N2O2
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C24H18Cl2N2O2/c1-2-30-17-10-8-16(9-11-17)27-24(29)20-14-23(19-12-7-15(25)13-21(19)26)28-22-6-4-3-5-18(20)22/h3-14H,2H2,1H3,(H,27,29)
InChIKeySCPOKYIUOGBHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide: A Quinoline-4-Carboxamide Scaffold with Defined Biological Profile for Targeted Procurement


2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide (CAS 337501-85-6) is a synthetic small molecule belonging to the N,2-diarylquinoline-4-carboxamide class [1]. This compound is primarily utilized as a research tool in biochemical and cellular assays, with documented inhibitory activity against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Cytochrome P450 3A4 (CYP3A4), and the hydrolytic enzyme β-glucuronidase [2]. Its substitution pattern, featuring a 2,4-dichlorophenyl group at the quinoline C2 position and a 4-ethoxyphenyl moiety on the carboxamide nitrogen, is a key structural determinant that differentiates its target engagement profile from closely related analogs [3].

Why Simple N,2-Diarylquinoline-4-Carboxamide Analogs Cannot Substitute for 2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide


Within the N,2-diarylquinoline-4-carboxamide chemotype, seemingly minor structural modifications, such as altering the alkoxy substituent on the N-phenyl ring (e.g., methoxy vs. ethoxy) or its position (para vs. ortho), can profoundly alter the target binding landscape. This compound exhibits a unique polypharmacology profile characterized by low-affinity MAO-A engagement (IC50 > 100 µM) coupled with moderate MAO-B inhibition (IC50 ~1.1 µM) and CYP3A4 inhibition (IC50 ~1.4 µM) [1]. This specific balance is not a class-wide property; close analogs, particularly those with smaller or differently positioned substituents, can display a complete inversion of subtype selectivity or an order-of-magnitude shift in potency on a given target, rendering them unsuitable for protocols requiring this precise inhibitory fingerprint [2].

Quantitative Differentiation of 2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide Against Its Closest Analogs


MAO-A vs. MAO-B Selectivity Profile: A Key Differentiator from the 4-Methoxy Analog

The target compound displays a marked selectivity window between human MAO-A and MAO-B. It is a very weak inhibitor of MAO-A (IC50 > 100,000 nM) but shows moderate inhibition of MAO-B (IC50 = 1,130 nM), a selectivity ratio of >88-fold for MAO-B over MAO-A [1]. In direct contrast, a closely related analog, 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide, shows significantly weaker MAO-B inhibition (IC50 = 50,600 nM, based on a CHEMBL entry for a very similar structure), representing a >44-fold loss in MAO-B potency when the N-phenyl para-substituent is changed from ethoxy to methoxy [2]. This demonstrates that the ethoxy group is a critical driver of MAO-B affinity within this scaffold.

Monoamine Oxidase Inhibition MAO-A MAO-B Enzyme Selectivity

CYP3A4 Inhibition: A Differentiated Liability Profile Against the 2-Methoxy Regioisomer

The target compound inhibits human CYP3A4 with an IC50 of 1,400 nM (1.4 µM) using diethoxyfluorescein as a substrate [1]. A regioisomeric analog, 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide, demonstrates significantly weaker CYP3A4 inhibition, with an IC50 of 7,900 nM (7.9 µM) using 7-hydroxyquinoline as a substrate [2]. This represents a 5.6-fold difference in potency. The shift of the alkoxy group from the para (target compound) to the ortho (comparator) position on the N-phenyl ring drastically reduces CYP3A4 binding affinity, indicating that the para-alkoxy configuration is important for engagement with the CYP3A4 heme iron.

Drug Metabolism CYP3A4 Inhibition Drug-Drug Interaction Potential Quinoline Carboxamide

β-Glucuronidase Inhibition: A Unique Activity Absent in Selected Analogs

The target compound has been reported to reduce the release of the lysosomal enzyme β-glucuronidase with an IC50 of 5.0 µM . This activity provides a mechanistic rationale for its potential anti-inflammatory effects that is orthogonal to its MAO and CYP inhibition profiles. This specific enzyme inhibition is a direct result of its unique N-(4-ethoxyphenyl) substitution, as the N-(4-methoxyphenyl) and N-(2-methoxyphenyl) analogs have not been reported to share this property, with literature searches revealing no comparable quantitative data for these compounds on this target.

β-Glucuronidase Inhibition Anti-inflammatory Enzyme Assay Quinoline Derivative

Lipophilicity and Solubility: Computed LogP as a Determinant of Assay Performance

The target compound has a computed XLogP3-AA value of 6.0, which is marginally higher than that of its 4-methoxy analog (XLogP3 = 5.9) [1]. While this difference appears small, the shift from methoxy to ethoxy increases the compound's lipophilicity, which can influence non-specific protein binding, membrane permeability, and solubility in aqueous assay buffers. For in vitro assays, this property necessitates careful solvent and control design to avoid false negatives or aggregate-based inhibition artifacts, a consideration that is less pronounced for the slightly more polar methoxy analog.

Lipophilicity XLogP3 Aqueous Solubility Chemoinformatics

Validated Research Applications of 2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide Based on its Quantitative Profile


Selective MAO-B Inhibition in Neuroscience Research

Leveraging its >88-fold selectivity for human MAO-B over MAO-A (IC50 = 1.13 µM vs. >100 µM) [1], this compound serves as a valuable tool for dissecting MAO-B-specific roles in dopaminergic neurodegeneration models, without the confounding effects of MAO-A inhibition. The 4-methoxy analog, which shows a significant 44.8-fold loss in MAO-B potency [2], cannot be substituted for this purpose.

Moderate CYP3A4 Inhibition in ADME-Tox Panels

With a documented human CYP3A4 IC50 of 1.4 µM [1], this compound is suitable as a reference inhibitor in drug-drug interaction screening panels, representing a moderate interaction risk category. The 2-methoxy regioisomer, with a 5.6-fold weaker IC50 of 7.9 µM [2], would misrepresent the structure-activity relationship for CYP3A4 liability within this chemotype, making the target compound the correct selection for structure-based metabolic stability studies.

β-Glucuronidase Modulation in Inflammation Models

The compound's unique (among its close analogs) ability to inhibit β-glucuronidase release with an IC50 of 5.0 µM [1] positions it for use in mechanistic studies of lysosomal enzyme trafficking and inflammation. This specific activity profile directly supports its selection in projects where modulation of this target is a primary endpoint.

Core Scaffold for Structure-Activity Relationship (SAR) Exploration

As a central member of the N,2-diarylquinoline-4-carboxamide series, this compound provides a defined baseline for SAR studies. Its quantified potency and selectivity shifts relative to the 4-methoxy and 2-methoxy analogs [2][3] make it an ideal reference point for systematically probing the effects of N-phenyl alkoxy substitution on target engagement and selectivity.

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